molecular formula C11H16N2O B13297496 5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one

5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B13297496
M. Wt: 192.26 g/mol
InChI Key: IBZBSZBTURSTMG-UHFFFAOYSA-N
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Description

5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group and a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the reaction of 1-methylcyclobutylamine with a suitable pyridine derivative under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-[(1-methylcyclobutyl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-amino-1-[(1-methylcyclobutyl)methyl]pyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-11(5-2-6-11)8-13-7-9(12)3-4-10(13)14/h3-4,7H,2,5-6,8,12H2,1H3

InChI Key

IBZBSZBTURSTMG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CN2C=C(C=CC2=O)N

Origin of Product

United States

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